Arteannuin A
Overview
Description
Arteannuin A: Comprehensive Analysis
Arteannuin A, also known as artemisinin, is a sesquiterpene lactone containing a peroxide linkage, isolated from the plant Artemisia annua L. It is recognized for its antimalarial properties and has been the subject of extensive research due to its unique structure and potent biological activity .
Synthesis Analysis
The synthesis of arteannuin A has been approached through various methods. One reported synthesis begins with citronellal as a starting material, progressing through a series of cyclizations, oxidations, and reductions to yield arteannuin A . Another method involves anodic coupling reactions, utilizing intramolecular anodic olefin coupling to construct the arteannuin ring skeleton . Additionally, arteannuin A can be synthesized from arteannuic acid through photo-oxidation, followed by cyclization and other transformations .
Molecular Structure Analysis
The molecular structure of arteannuin A has been elucidated through high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The molecule contains three methyl groups, four methylene groups, five methine groups, two quaternary carbons, and one carbonyl carbon. The presence of a peroxide group is a key feature, confirmed by quantitative reaction with triphenyl phosphine .
Chemical Reactions Analysis
Arteannuin A undergoes various chemical reactions, including catalytic hydrogenation, which yields an epoxy compound with the loss of one oxygen atom. Reduction with sodium borohydride gives a hydroxy compound, which can be further hydrogenated to yield another compound. These compounds can be reoxidized to restore the epoxy structure. Arteannuin A also undergoes intramolecular epoxidation and can form a lactone ring under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of arteannuin A are closely related to its unique structure. The peroxide linkage and lactone ring are crucial for its antimalarial activity. The compound crystallizes in colorless needles, and its stereochemistry has been determined by X-ray diffraction. The configuration of various groups within the molecule has been assigned based on spectroscopic evidence and chemical reactions .
Scientific Research Applications
Translational Medicine and Malaria Treatment
Arteannuin, a key component of Artemisia plants, has demonstrated significant impact in translational medicine, particularly in the treatment of malaria. It has been successfully used in clinical settings to treat over a million malaria patients in China, showcasing its effectiveness as an anti-malarial agent. This example highlights the potential of laboratory-developed products in addressing real-world health challenges, especially in life-saving circumstances (Han & Fu, 2016).
Anti-Tumor Effects
Artesunate, a water-soluble derivative of arteannuin, initially known for its anti-malarial properties, has been found to possess anti-tumor capabilities. It can induce cell apoptosis and antagonize angiogenesis, making it a potential agent for cancer treatment (He & Zhou, 2008).
Potential Pharmacological Targets
Arteannuin's pharmacological efficacy extends beyond malaria therapy. Research using reverse docking server PharmMapper identified neprilysin, a common acute lymphoblastic leukemia antigen, as a top disease-related target of arteannuin. This finding broadens the scope of arteannuin's application in medicine, although experimental verification is still required (Ye, Ling, & Chen, 2017).
Biosynthesis Research
Studies on the biosynthesis of arteannuin have identified key intermediates in its formation process. These findings provide valuable insights into the molecular mechanisms underlying the production of arteannuin and its derivatives, potentially aiding in the development of more effective extraction and synthesis methods (Wang et al., 2010).
Anti-SARS-CoV-2 Potential
During the COVID-19 pandemic, the anti-SARS-CoV-2 potential of artemisinins, including arteannuin B, was investigated. Arteannuin B demonstrated significant efficacy against SARS-CoV-2 in vitro, highlighting its potential as a treatment option for COVID-19 (Cao et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMURHMZFPMIP-BGOACCFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3C1CC=C(C3OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arteannuin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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